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4-Chloro-6-vinylpyrimidine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Scalable Synthesis of 4-Chloro-6-vinylpyrimidine via Suzuki-Miyaura Cross-Coupling
Application Note: Scalable Synthesis of 4-Chloro-6-vinylpyrimidine via Suzuki-Miyaura Cross-Coupling
Introduction and Strategic Rationale
4-Chloro-6-vinylpyrimidine (CAS: 2098024-71-4) is a highly versatile bi-functional molecular building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the development of heteroaryl inhibitors, including plasma kallikrein inhibitors and Werner syndrome helicase (WRN) inhibitors[1, 2]. The molecule features two orthogonal reactive sites: a vinyl group primed for olefin metathesis, hydroboration, or oxidation, and a highly electrophilic C-Cl bond available for subsequent SNAr or cross-coupling reactions.
This protocol details a robust, regioselective mono-vinylation of 4,6-dichloropyrimidine utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling methodology.
Mechanistic Causality & Reagent Selection
-
Nucleophilic Partner: Potassium vinyltrifluoroborate is selected over traditional vinylboronic acid. Boronic acids are prone to protodeboronation and polymerization under basic, high-temperature conditions. The trifluoroborate salt acts as a stable, slow-release reservoir of the active boronic species, ensuring high coupling efficiency and minimizing side reactions [1].
-
Catalyst System: The protocol employs Palladium(II) acetate (Pd(OAc)2) paired with butyldi-1-adamantylphosphine (cataCXium® A). The extreme steric bulk and electron-rich nature of the cataCXium A ligand are critical; they facilitate the challenging oxidative addition of the unactivated pyrimidine C-Cl bond while simultaneously accelerating the reductive elimination step to release the product.
-
Solvent System: A biphasic Toluene/Water (10:1 v/v) system is utilized. Toluene effectively solubilizes the organic substrates and the bulky catalyst complex, while the aqueous phase dissolves the Cesium Carbonate (Cs2CO3) base and the trifluoroborate salt, facilitating the crucial transmetallation step at the phase boundary.
Experimental Workflow Visualization
Figure 1: Workflow for the palladium-catalyzed synthesis of 4-chloro-6-vinylpyrimidine.
Quantitative Data: Materials and Reagents
The following stoichiometry is optimized for a ~40 mmol scale reaction, providing a balance between throughput and thermal control [1].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4,6-Dichloropyrimidine | 148.98 | 1.00 eq | 6.0 g (40.2 mmol) | Electrophilic Substrate |
| Potassium vinyltrifluoroborate | 133.95 | 1.10 eq | 5.4 g (44.2 mmol) | Nucleophilic Substrate |
| Pd(OAc)2 | 224.50 | 0.10 eq | 900 mg (4.0 mmol) | Pre-catalyst |
| Butyldi-1-adamantylphosphine | 358.58 | 0.15 eq | 2.0 g (6.0 mmol) | Ligand (cataCXium A) |
| Cesium Carbonate (Cs2CO3) | 325.82 | 2.00 eq | 26.0 g (80.4 mmol) | Base |
| Toluene | 92.14 | N/A | 120 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 12 mL | Aqueous Co-solvent |
Step-by-Step Experimental Protocol
Reaction Setup and Deoxygenation
Trustworthiness Note: Palladium(0) active species are highly sensitive to oxidation. Strict adherence to inert atmosphere techniques is mandatory to prevent catalyst deactivation and homocoupling side-reactions.
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Add 4,6-dichloropyrimidine (6.0 g, 40.2 mmol), potassium vinyltrifluoroborate (5.4 g, 44.2 mmol), and Cs2CO3 (26.0 g, 80.4 mmol) to the flask.
-
Add toluene (120 mL) and deionized water (12 mL).
-
Degassing: Sparge the biphasic mixture with inert gas (N2 or Argon) for 15 minutes while stirring vigorously.
-
Briefly halt the gas flow and quickly add Pd(OAc)2 (900 mg, 4.0 mmol) and butyldi-1-adamantylphosphine (2.0 g, 6.0 mmol) to the mixture.
-
Resume sparging for an additional 5 minutes to ensure complete removal of introduced oxygen.
Catalytic Coupling
-
Transition the gas inlet to a positive-pressure inert gas manifold.
-
Submerge the reaction flask into a pre-heated oil bath set to 100 °C.
-
Stir the biphasic mixture vigorously (≥ 600 rpm) at 100 °C. Causality: High-speed stirring is required to maximize the interfacial surface area between the toluene and water phases, ensuring efficient transmetallation.
-
Monitor the reaction progress via TLC or LC-MS. Complete consumption of the starting material typically occurs within 2 to 4 hours [1].
Workup and Isolation
-
Remove the flask from the heat source and allow the mixture to cool to ambient temperature (20–25 °C).
-
Transfer the mixture to a separatory funnel. Dilute with additional water (50 mL) to fully dissolve any precipitated inorganic salts.
-
Separate the organic (toluene) layer. Extract the remaining aqueous layer with ethyl acetate (EtOAc, 2 × 50 mL).
-
Combine all organic fractions and wash with saturated aqueous sodium chloride (brine, 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a dark oil/residue.
Purification
-
Prepare a silica gel chromatography column.
-
Load the crude residue onto the column.
-
Elute the column using a gradient of Petroleum Ether (PE) and Ethyl Acetate (EtOAc), starting at 100% PE and shifting to PE/EtOAc = 10/1.
-
Collect the fractions containing the target compound (monitor by UV absorption at 254 nm).
-
Concentrate the pure fractions in vacuo to afford 4-chloro-6-vinylpyrimidine.
Note: The isolated 4-chloro-6-vinylpyrimidine should be stored under an inert atmosphere at 2-8 °C to prevent spontaneous polymerization or degradation of the vinyl group.
References
- Source: Google Patents (WO2022197758A1)
- Source: Google Patents (WO2024187049A1)
Application Notes and Protocols for the Free Radical Polymerization of 4-Chloro-6-Vinylpyrimidine
Application Notes and Protocols for the Free Radical Polymerization of 4-Chloro-6-Vinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of free radical polymerization techniques applicable to 4-chloro-6-vinylpyrimidine, a functional monomer with significant potential in the development of advanced materials for biomedical applications. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution. The inherent reactivity of the chloro and pyrimidine moieties offers a versatile platform for post-polymerization modification, making the controlled synthesis of poly(4-chloro-6-vinylpyrimidine) a critical objective.
Introduction: The Significance of Poly(vinylpyrimidine)s in Drug Development
Poly(vinylpyrimidine)s and their derivatives are a class of polymers that have garnered considerable interest in the pharmaceutical and biomedical fields. The pyrimidine ring, a core component of nucleobases, imparts unique properties to these macromolecules, including the capacity for hydrogen bonding, metal coordination, and pH-responsive behavior.[1] Specifically, the incorporation of a chlorine atom, as in 4-chloro-6-vinylpyrimidine, provides a reactive handle for a variety of post-polymerization modifications. This allows for the covalent attachment of therapeutic agents, targeting ligands, or other functional groups, making these polymers highly attractive for applications such as:
-
Drug Delivery Systems: The polymer backbone can be engineered to form nanoparticles or micelles for encapsulating and delivering drugs to specific sites within the body.[2]
-
Biocompatible Coatings: These polymers can be used to modify the surface of medical devices and implants to improve their biocompatibility and reduce adverse reactions.[2]
-
Biosensors: The ability of the pyrimidine nitrogen to interact with various molecules makes these polymers suitable for the development of sensitive and selective biosensors.
-
Gene Delivery: The cationic nature of protonated polypyridines can facilitate the complexation and delivery of nucleic acids.
The ability to control the molecular weight, architecture, and functionality of poly(4-chloro-6-vinylpyrimidine) is paramount to optimizing its performance in these applications. This guide will delve into the primary free radical polymerization techniques that enable such control.
Free Radical Polymerization: A Versatile Tool for Vinyl Monomers
Free radical polymerization is a chain-growth polymerization method that is widely applicable to a variety of vinyl monomers.[3] The process involves the sequential addition of monomer units to a growing polymer chain that has a free radical at its active end. The overall mechanism can be broken down into three key stages: initiation, propagation, and termination.[3]
Conventional Free Radical Polymerization (FRP)
Conventional FRP is a robust and economically viable method for producing high molecular weight polymers.[4] It is typically initiated by the thermal decomposition of an initiator, such as an azo compound or a peroxide, to generate free radicals.[3]
Causality Behind Experimental Choices:
-
Initiator Selection: The choice of initiator is dictated by the desired reaction temperature. For instance, Azobisisobutyronitrile (AIBN) is a common choice for polymerizations conducted around 60-80 °C.
-
Solvent: The solvent should be chosen to dissolve both the monomer and the resulting polymer, and it should be inert to the radical species. For a polar monomer like 4-chloro-6-vinylpyrimidine, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable.
-
Temperature: The reaction temperature influences the rate of initiator decomposition and, consequently, the rate of polymerization. Higher temperatures generally lead to faster polymerization rates but can also result in lower molecular weight polymers due to an increased rate of termination reactions.
While straightforward, conventional FRP offers limited control over the polymer's molecular weight and dispersity (Đ), leading to a broad distribution of chain lengths. This lack of precision can be a significant drawback for applications requiring well-defined polymer architectures.
Controlled/"Living" Radical Polymerization (CRP)
To address the limitations of conventional FRP, a suite of techniques known as controlled or "living" radical polymerization (CRP) has been developed.[2] These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, which minimizes irreversible termination reactions.[2][4] This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ), and complex architectures like block copolymers.[2][5] The most prominent CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).[2][6]
Atom Transfer Radical Polymerization (ATRP) of 4-Chloro-6-Vinylpyrimidine
ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[7][8] The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.[7]
Mechanism and Rationale:
The key to a successful ATRP of a coordinating monomer like 4-vinylpyridine, and by extension 4-chloro-6-vinylpyrimidine, is the careful selection of the initiating and catalytic system.[8][9][10] The nitrogen atom on the pyrimidine ring can coordinate with the copper catalyst, potentially leading to a loss of catalytic activity. To mitigate this, the use of a chloride-containing initiating/catalytic system is crucial for achieving good control over the polymerization.[8][9] This is because the resulting dormant chain ends with a chlorine atom are less reactive towards the monomer or polymer compared to their bromide counterparts, thus reducing side reactions.[8][10]
Experimental Workflow for ATRP:
Caption: Workflow for the ATRP of 4-chloro-6-vinylpyrimidine.
Protocol for ATRP of Poly(4-chloro-6-vinylpyrimidine):
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-vinylpyrimidine (monomer), ethyl α-chlorophenylacetate (initiator), Cu(I)Cl (catalyst), and Tris(2-pyridylmethyl)amine (TPMA) (ligand).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 50°C and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and dispersity by gel permeation chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a solvent like tetrahydrofuran (THF). The exposure to air will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer by adding the solution dropwise to a large excess of a non-solvent, such as cold hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data Summary for ATRP:
| Parameter | Recommended Value | Rationale |
| [Monomer]/[Initiator] | 25:1 to 200:1 | Controls the target degree of polymerization and molecular weight. |
| [Initiator]/[Cu(I)Cl]/[Ligand] | 1:1:1 | A common stoichiometric ratio for efficient catalysis. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves all components. |
| Temperature | 50°C | Provides a controlled polymerization rate. |
| Reaction Time | 2 - 24 hours | Dependent on the target molecular weight and monomer conversion. |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP technique that can be applied to a wide range of monomers.[11] It achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[11] The RAFT agent reversibly deactivates the propagating radicals through a chain transfer process.[]
Mechanism and Rationale:
The success of a RAFT polymerization hinges on the appropriate selection of the RAFT agent for the specific monomer. For "more-activated monomers" (MAMs) like styrenes and acrylates, trithiocarbonates and aromatic dithioesters are effective. Vinylpyridines, and likely 4-chloro-6-vinylpyrimidine, fall into this category. The RAFT process is initiated by a conventional free radical initiator, and the RAFT agent establishes a rapid equilibrium between active and dormant polymer chains.
Experimental Workflow for RAFT Polymerization:
Caption: Workflow for the RAFT polymerization of 4-chloro-6-vinylpyrimidine.
Protocol for RAFT Polymerization of Poly(4-chloro-6-vinylpyrimidine):
-
Reagent Preparation: In a reaction vessel, dissolve 4-chloro-6-vinylpyrimidine (monomer), a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., anhydrous 1,4-dioxane).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring: Track the progress of the polymerization by taking samples at regular intervals and analyzing them for monomer conversion (¹H NMR) and polymer molecular weight and dispersity (GPC).
-
Termination: After the desired reaction time or monomer conversion, stop the polymerization by rapidly cooling the reaction mixture and exposing it to air.
-
Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether. For higher purity, the polymer can be redissolved in a small amount of a good solvent and reprecipitated.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is obtained.
Quantitative Data Summary for RAFT Polymerization:
| Parameter | Recommended Value | Rationale |
| [Monomer]/[RAFT Agent] | 25:1 to 500:1 | Determines the target molecular weight of the polymer. |
| [RAFT Agent]/[Initiator] | 5:1 to 10:1 | A higher ratio of RAFT agent to initiator ensures that most chains are initiated by the RAFT agent, leading to better control. |
| Solvent | Anhydrous 1,4-Dioxane or DMF | Should be able to dissolve all components and be inert to the reaction conditions. |
| Temperature | 60 - 80°C | Depends on the decomposition temperature of the chosen initiator (e.g., AIBN). |
| Reaction Time | 4 - 24 hours | Varies with the target conversion and polymerization rate. |
Nitroxide-Mediated Polymerization (NMP)
NMP is another important CRP technique that employs a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly cap the growing polymer chains.[13][14] This reversible capping establishes an equilibrium between active and dormant species, allowing for controlled polymerization.[14]
Mechanism and Rationale:
NMP is particularly well-suited for the polymerization of styrenic monomers.[13] While its application to other monomer families has expanded, it can be a viable option for 4-chloro-6-vinylpyrimidine. The polymerization is typically initiated by a conventional initiator in the presence of the nitroxide. The nitroxide radical reversibly combines with the propagating radical to form a dormant alkoxyamine.
Protocol for NMP of Poly(4-chloro-6-vinylpyrimidine):
-
Reagent Preparation: Combine 4-chloro-6-vinylpyrimidine (monomer), a radical initiator (e.g., benzoyl peroxide, BPO), and a stable nitroxide radical (e.g., TEMPO) in a reaction flask.
-
Degassing: Thoroughly degas the mixture to remove oxygen.
-
Polymerization: Heat the reaction mixture to a relatively high temperature (typically >100°C) to facilitate the reversible cleavage of the dormant alkoxyamine.
-
Monitoring: Monitor the reaction progress by analyzing aliquots for monomer conversion and polymer characteristics.
-
Termination and Purification: Terminate the polymerization by cooling the reaction mixture. The polymer can be isolated by precipitation in a suitable non-solvent.
Quantitative Data Summary for NMP:
| Parameter | Recommended Value | Rationale |
| [Monomer]/[Initiator] | 50:1 to 200:1 | Influences the target molecular weight. |
| [Initiator]/[Nitroxide] | 1:1.3 | A slight excess of nitroxide is often used to ensure efficient capping of the growing chains.[14] |
| Temperature | 120 - 140°C | Higher temperatures are generally required to maintain the equilibrium between active and dormant species. |
| Reaction Time | 6 - 48 hours | NMP can be slower than other CRP methods. |
Characterization of Poly(4-chloro-6-vinylpyrimidine)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity. Key analytical techniques include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.
Conclusion and Future Perspectives
The controlled synthesis of poly(4-chloro-6-vinylpyrimidine) via free radical polymerization techniques, particularly ATRP and RAFT, opens up a vast landscape for the design of novel functional materials for drug development and other biomedical applications. The protocols and guidelines presented here provide a solid foundation for researchers to embark on the synthesis and exploration of these promising polymers. The reactive chlorine substituent serves as a versatile anchor point for further chemical modification, enabling the creation of a diverse library of functional polymers with tailored properties. Future research in this area will likely focus on the synthesis of complex architectures, such as block and star copolymers, and the investigation of their self-assembly behavior and biological interactions.
References
- Controlled free‐radical polymerization of 2‐vinylpyridine in the presence of nitroxides. (n.d.).
- What is Controlled Radical Polymerization? - AZoM. (2020, March 20).
- Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine: Study of the Pseudo-Living Character of the Reaction and Influence. (1999). Macromolecules, 32(19), 6069-6072.
- Recent progress in controlled radical polymerization of N-vinyl monomers. (2015, September 16). ResearchGate.
- Controlled Radical Polymerization Guide. (n.d.). Sigma-Aldrich.
- Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. (2016, April 22). PMC.
- Physically Controlled Radical Polymerization of Vaporized Vinyl Monomers on Surfaces. Synthesis of Block Copolymers of Methyl Methacrylate and Styrene with a Conventional Free Radical Initiator. (2003, July 17). Macromolecules.
- Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. (2006, September 7). Macromolecules.
- Free radical polymerization process and polymers obtained thereby. (n.d.). Google Patents.
- ATRP in Protic Media. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.
- Exploiting nucleobase-containing materials – from monomers to complex morphologies using RAFT dispersion polymerization. (2014, September 11). Polymer Chemistry.
- Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. (2006, September 7). Macromolecules.
- Polymerization of vinylpyridine. (n.d.). Google Patents.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12).
- RAFT Polymerization. (n.d.). Sigma-Aldrich.
- Reversible addition−fragmentation chain-transfer polymerization. (n.d.). Wikipedia.
- Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). (n.d.). BOC Sciences.
- ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. (2025, August 6). ResearchGate.
- A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4- vinylpyridine) Block Copolymers: Successive AT. (2014, November 14).
- Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine. Journal of the American Chemical Society.
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016, December 29). MDPI.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). PMC.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- Poly(4‐Vinylpyridine)‐Based Cubosomes: Synthesis, Assembly, and Loading Capabilities.
- Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials.
- Controlled radical polymerization of 4-vinylpyridine. (1997, November 1). Semantic Scholar.
- Molecular Mass Characterization of Poly(4-Vinylpyridine). (n.d.). ResearchGate.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022, November 1). PubMed.
- Poly(4-vinylpyridine) average Mw. (n.d.). Sigma-Aldrich.
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Technical Notes & Optimization
Technical Support Center: Handling & Stabilization of 4-Chloro-6-vinylpyrimidine
Technical Support Center: Handling & Stabilization of 4-Chloro-6-vinylpyrimidine
Welcome to the Application Scientist Knowledge Base.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected spontaneous degradation when working with reactive vinyl monomers. 4-chloro-6-vinylpyrimidine is a highly versatile bifunctional building block—critical in the synthesis of complex therapeutics, including plasma kallikrein inhibitors and WRN helicase inhibitors[1][2]. However, its electron-deficient pyrimidine ring and highly reactive vinyl group make it exceptionally susceptible to spontaneous free-radical polymerization during storage and handling[3].
This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your monomer from storage through to downstream synthesis.
Mechanistic Insight: The Causality of Spontaneous Polymerization
Vinyl monomers polymerize via a chain-growth mechanism initiated by trace free radicals. These radicals are typically generated by thermal stress, UV light exposure, or the formation of trace peroxides[3][4]. Once initiation occurs, the propagation step is highly exothermic and auto-accelerating. To counteract this, phenolic inhibitors are added to the monomer to act as radical scavengers[4].
Logical flow of vinyl radical polymerization and targeted inhibition.
Inhibitor Selection & Storage Matrix
Not all inhibitors function under the same atmospheric conditions. A critical failure point in many laboratories is mismatching the inhibitor chemistry with the storage atmosphere.
Table 1: Comparison of Common Polymerization Inhibitors
| Inhibitor | Chemical Name | Typical Conc. | Oxygen Requirement | Optimal Storage Atmosphere | Mechanism of Action |
| MEHQ | 4-Methoxyphenol | 10–200 ppm | High (Essential) | Dry Air (Ambient O₂) | Requires O₂ to form stable quinone radicals[5]. |
| BHT | Butylated hydroxytoluene | 40–200 ppm | Low | Argon / Nitrogen | Sterically hindered H-atom donor; functions without O₂[4]. |
| TBC | 4-tert-Butylcatechol | 10–50 ppm | Moderate | Air / Inert | Dual-action radical scavenger[6]. |
Note: 4-chloro-6-vinylpyrimidine should always be stored tightly sealed at 2–8°C or -20°C in amber vials to prevent thermal and photochemical initiation.
Troubleshooting & FAQs
Q: I stored my 4-chloro-6-vinylpyrimidine under Argon at -20°C, but it still polymerized into a viscous gel. Why?
A: If your monomer was stabilized with MEHQ, storing it under a strict Argon or Nitrogen atmosphere is a critical mechanistic error. MEHQ is an aerobic inhibitor; it absolutely requires trace amounts of dissolved oxygen to function effectively[5]. Stripping the headspace of oxygen disables the MEHQ, allowing spontaneous polymerization to proceed unchecked[5]. If your workflow mandates an inert storage atmosphere, you must purchase or re-inhibit the monomer with a sterically hindered phenol like BHT, which operates independently of oxygen[4].
Q: How can I detect early-stage polymerization before it ruins my downstream cross-coupling reaction?
A: Using partially polymerized 4-chloro-6-vinylpyrimidine will drastically reduce your catalytic efficiency and yield in downstream Suzuki or Heck couplings[1]. Early polymerization manifests macroscopically as a subtle increase in viscosity or slight turbidity. Analytically, you should run a quick ¹H NMR in CDCl₃. Look for the broadening of the sharp vinyl proton doublets (typically around 5.5–6.5 ppm) and the appearance of broad, unresolved polymeric aliphatic signals in the 1.5–2.5 ppm range. This self-validating check should be standard practice before any critical synthesis.
Q: Can I reverse the polymerization or recover the monomer?
A: No. Free-radical vinyl polymerization forms stable carbon-carbon single bonds. The process is thermodynamically irreversible under standard laboratory conditions (well below the polymer's ceiling temperature)[3]. The polymerized material cannot be salvaged and must be disposed of as solid chemical waste[6].
Experimental Protocol: Inhibitor Removal Workflow
Before utilizing 4-chloro-6-vinylpyrimidine in sensitive transition-metal catalyzed reactions, the phenolic inhibitors must be removed. Failure to do so can result in prolonged induction periods or complete quenching of the active catalyst[3].
Step-by-step workflow for the removal of phenolic inhibitors prior to synthesis.
Step-by-Step Methodology:
-
Quality Control: Visually inspect the monomer. If it is highly viscous or solid (and is above its melting point), do not proceed.
-
Column Preparation: Secure a prepacked inhibitor removal column (e.g., Sigma-Aldrich HQ/MEHQ or TBC remover) to a ring stand[6][7]. Note: No prewash or pretreatment of the column is necessary[6].
-
Monomer Loading: Add the 4-chloro-6-vinylpyrimidine to an addition funnel secured above the column[6]. If the monomer is highly viscous at room temperature, dilute it in an appropriate anhydrous, non-polar solvent (e.g., DCM or toluene) prior to loading[7].
-
Dropwise Elution: Add the monomer dropwise to the column. Crucial Causality: Monitor the rate of addition carefully. Overloading the column can cause localized overheating due to the heat of adsorption, which may induce the monomer to polymerize directly on the column resin[6][7].
-
Collection & Immediate Use: Collect the purified monomer in an appropriate amber container[6]. Because the monomer is now uninhibited, it is highly unstable. It must be used immediately in your reaction cascade. Do not attempt to store uninhibited monomer.
References
-
4 Stages of Polymerisation - Crazy For Chem | crazyforchem.com | 3
-
Inhibitor Removers and Prepacked Columns - Sigma-Aldrich | sigmaaldrich.com | 6
-
HEMA (2-HYDROXYETHYL METHACRYLATE) - Ataman Kimya | atamanchemicals.com |
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH | nih.gov | 4
-
Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich | sigmaaldrich.com | 7
-
Understanding vinyl acetate polymerisation accidents - IChemE | icheme.org | 5
-
WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents | google.com |1
-
WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents | google.com | 2
Sources
- 1. WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents [patents.google.com]
- 2. WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]
- 3. crazyforchem.com [crazyforchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting low conversion rates in 4-chloro-6-vinylpyrimidine coupling
troubleshooting low conversion rates in 4-chloro-6-vinylpyrimidine coupling
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 4-chloro-6-vinylpyrimidine. Low conversion rates, inconsistent yields, and side-product formation are common hurdles with this electron-deficient and potentially coordinating substrate. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and data-driven recommendations to systematically diagnose and resolve these issues.
Part 1: Frequently Asked Questions (FAQs) - High-Level Diagnosis
This section addresses the most common initial questions when a reaction fails to proceed as expected.
Q1: My coupling reaction with 4-chloro-6-vinylpyrimidine has stalled or shows very low conversion. What are the most likely culprits?
Low conversion is a multifaceted issue typically rooted in one of three areas: the catalytic system, the reactivity of the substrates, or the reaction environment.[1][2]
-
Catalyst Inactivity or Decomposition: This is the most frequent cause. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst.[1][3] Furthermore, the active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state, or it can agglomerate into palladium black, especially at high temperatures.[2][4]
-
Poor Substrate Reactivity: As an aryl chloride, 4-chloro-6-vinylpyrimidine is inherently less reactive than its bromo or iodo analogs, making the initial oxidative addition step of the catalytic cycle more challenging.[2] This demands a highly active catalytic system.
-
Suboptimal Reaction Conditions: The interplay between the base, solvent, and temperature is critical and highly specific to the coupling partners.[1][2] An inappropriate combination can hinder catalyst performance, reduce reagent solubility, or promote side reactions.
-
Reagent Quality and Purity: Impurities in starting materials, solvents, or the presence of moisture and oxygen can severely inhibit the reaction.[2][4] Boronic acids, for example, can degrade and undergo protodeboronation before they even participate in the reaction.[1]
Q2: I'm observing significant side products. What are they and how can I minimize them?
The formation of byproducts directly competes with your desired transformation, consuming starting materials and complicating purification. Key side reactions include:
-
Homocoupling: This is the self-coupling of your reaction partner (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[1][5][6][7] It is often promoted by the presence of oxygen or when the cross-coupling catalytic cycle is slow.[7][8]
-
Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom from a proton source (like water or an alcohol solvent).[2][4] This is a major competing pathway, particularly with electron-deficient boronic acids or under harsh basic conditions.[4]
-
Dehalogenation: The chloro-group on the pyrimidine is replaced by a hydrogen atom. This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.[2]
-
Vinyl Group Reactions (Heck/Stille): The vinyl group itself can potentially participate in side reactions, such as polymerization or undesired Heck-type couplings, especially at elevated temperatures.
Minimizing these requires rigorous exclusion of oxygen, using the mildest possible base and temperature that still afford a reasonable reaction rate, and ensuring high-purity starting materials.[1][4]
Q3: How do I choose the right catalyst and ligand for this specific substrate?
The challenging nature of 4-chloro-6-vinylpyrimidine necessitates a move beyond "standard" catalysts like Pd(PPh₃)₄, which may be insufficient.
-
For Suzuki, Heck, and Stille Couplings: The key is to facilitate the difficult oxidative addition of the C-Cl bond. This is best achieved with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][9] These ligands stabilize the palladium center, promote the oxidative addition step, and prevent catalyst decomposition.[9]
-
For Sonogashira Couplings: While the classic Pd/Cu co-catalyzed system is common, copper can promote alkyne homocoupling (Glaser coupling).[5][10] Consider a copper-free Sonogashira protocol, which often relies on more specialized palladium catalysts or conditions to achieve good results.
A systematic screening of catalysts and ligands is the most effective approach to identify the optimal system for your specific coupling partners.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed advice for specific coupling reactions.
Guide 1: Suzuki-Miyaura Coupling Troubleshooting
Problem: Low yield in the coupling of 4-chloro-6-vinylpyrimidine with an organoboron reagent.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Detailed Analysis & Solutions:
-
Evaluate the Catalytic System:
-
Causality: The electron-withdrawing nature of the pyrimidine ring and the strength of the C-Cl bond make oxidative addition the rate-limiting step. Standard ligands may not be electron-rich enough to promote this step efficiently.
-
Solution: Screen a panel of bulky, electron-donating ligands such as SPhos, XPhos, or RuPhos.[2] N-heterocyclic carbene (NHC) ligands are also excellent candidates.[9] Consider using modern, air- and moisture-stable pre-catalysts (e.g., G3-palladacycles) which ensure efficient generation of the active Pd(0) species.[11][12] If you observe the formation of a black precipitate (palladium black), it's a clear sign of catalyst decomposition; try lowering the reaction temperature or using a more robust ligand.[2][4]
-
-
Optimize the Base and Solvent:
-
Causality: The base is required to activate the boronic acid for transmetalation.[13] Its strength and solubility are critical. The solvent must solubilize all components and not interfere with the catalyst.
-
Solution: For chloropyrimidines, inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent starting point, known to be effective in many challenging Suzuki couplings.[1][3] Screen other bases like K₂CO₃ and Cs₂CO₃. The choice of solvent is equally important; 1,4-dioxane, toluene, and DMF are common choices.[1][3][14] A small amount of water is often necessary to solubilize the base and facilitate the reaction, but excess water can promote protodeboronation.[8][15] A screen of solvent systems (e.g., Dioxane/H₂O 10:1) is highly recommended.[1]
-
Table 1: Representative Conditions for Suzuki Coupling of Chloro-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Source(s) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80-90 | Moderate | [1][3] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good-Excellent | [2][16] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | Good-Excellent | [1][4] |
| [Pd(IPr)(μ-Cl)Cl]₂ (1) | - | K₃PO₄ (2) | THF/H₂O | RT - 60 | Excellent |[15] |
Guide 2: Sonogashira Coupling Troubleshooting
Problem: Low yield and/or significant alkyne homocoupling in the reaction of 4-chloro-6-vinylpyrimidine with a terminal alkyne.
Detailed Analysis & Solutions:
-
Address Alkyne Homocoupling (Glaser-Hay Coupling):
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][10] It consumes your valuable alkyne, forming a symmetrical 1,3-diyne.
-
Solution:
-
Rigorous Degassing: The most critical step is the complete removal of oxygen. Use multiple freeze-pump-thaw cycles for your solvent and ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[4]
-
Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods often require a different palladium catalyst/ligand system and may use a stronger organic base (e.g., an amine like Et₃N or DIPA) in a polar aprotic solvent.[5]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[17]
-
-
-
Enhance Cross-Coupling Reactivity:
-
Causality: As a less reactive aryl chloride, the oxidative addition to the Pd(0) center is slow. The base also plays a crucial role in deprotonating the terminal alkyne to form the copper acetylide (in the Cu-catalyzed cycle) or to facilitate transmetalation.[5]
-
Solution:
-
Catalyst System: For copper-catalyzed reactions, a simple PdCl₂(PPh₃)₂/CuI system is a common starting point. For copper-free systems, more advanced catalysts with bulky, electron-rich ligands may be necessary.
-
Base and Solvent: A combination of an amine base (e.g., Et₃N, DIPA) and a polar aprotic solvent like DMF or THF is typical.[5][17] The amine acts as both the base and often as a solvent or co-solvent. The polarity of the solvent can significantly impact reaction rates.[10]
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
reducing unwanted byproducts in 4-chloro-6-vinylpyrimidine functionalization
reducing unwanted byproducts in 4-chloro-6-vinylpyrimidine functionalization
Overview
4-Chloro-6-vinylpyrimidine is a highly versatile but synthetically demanding bifunctional building block. Its dual electrophilic sites—the C4-chloride (primed for Nucleophilic Aromatic Substitution, SNAr) and the C6-vinyl group (primed for conjugate Michael addition and radical polymerization)—often lead to complex byproduct profiles.
As an Application Scientist, I have designed this troubleshooting guide to help you navigate the competing kinetics of this molecule. By understanding the causality behind these side reactions, you can implement field-proven strategies to maximize regioselectivity and yield.
Section 1: Troubleshooting Aza-Michael Addition Byproducts
Q: Why am I seeing a heavy mass byproduct (+Amine mass) when performing an SNAr reaction with a primary amine?
Causality: Primary and secondary amines act as both SNAr nucleophiles and Michael donors. The electron-withdrawing nature of the pyrimidine ring highly activates the C6-vinyl group toward conjugate addition (aza-Michael addition) [1]. Because the activation energy for the aza-Michael addition is heavily temperature-dependent, allowing the reaction to exceed 25°C or using an excess of the reactant amine will cause the amine to attack the vinyl group either before or after the SNAr substitution, yielding a bis-functionalized byproduct.
Solution:
-
Strict Stoichiometry: Limit the nucleophilic amine to exactly 1.05 equivalents.
-
Kinetic Control (Temperature): Initiate and maintain the reaction at 0°C. The kinetic barrier for SNAr at the highly electrophilic C4 position is lower than that for the aza-Michael addition; low temperatures exploit this differential.
-
Auxiliary Base Selection: Never use excess reactant amine as the acid scavenger. Instead, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.
Q: Can I selectively functionalize the vinyl group without displacing the chloride?
Causality: Yes, but it requires reversing the kinetic preference. Conjugate additions to chlorovinylpyrimidines can be achieved by using softer nucleophiles (e.g., thiols) or by employing transition-metal catalysis where oxidative addition to the C-Cl bond is slower than migratory insertion into the vinyl group under specific ligand control [2].
Section 2: Preventing Polymerization and Degradation
Q: My reaction mixture turns into a viscous, intractable tar upon heating. What is happening?
Causality: Vinylpyrimidines are highly susceptible to thermal and radical-initiated auto-polymerization [3]. The pyrimidine ring stabilizes intermediate radical species, accelerating chain growth. Furthermore, cross-coupling byproducts (such as dipyrimidinyl ethenes) can form if trace transition metals are present.
Solution:
-
Radical Scavengers: Introduce 100–500 ppm of Butylated hydroxytoluene (BHT) or hydroquinone directly into the reaction solvent.
-
Exclude Light and Oxygen: Radicals are easily photo-initiated. Perform the reaction under an inert argon atmosphere and wrap the reaction flask in aluminum foil.
Data Presentation: Impact of Reaction Conditions on Byproduct Distribution
The following table summarizes the quantitative impact of various reaction parameters on the product distribution during a standard amination workflow.
| Reaction Condition | SNAr Product (Desired) | Aza-Michael Byproduct | Polymer/Tar | Hydrolysis |
| 1.05 eq Amine, 0°C, DIPEA, BHT | > 95% | < 2% | < 1% | < 1% |
| 2.50 eq Amine, 25°C, No DIPEA | 45% | 50% | 5% | < 1% |
| 1.05 eq Amine, 60°C, No BHT | 20% | 15% | > 60% | < 1% |
| 1.05 eq Amine, 0°C, Wet Solvent | 70% | < 2% | < 1% | 25% |
Reaction Pathways Visualization
Reaction pathways of 4-chloro-6-vinylpyrimidine.
Self-Validating Protocol: Regioselective SNAr Functionalization
Objective: Achieve >95% conversion to the C4-aminated product while suppressing aza-Michael addition, hydrolysis, and polymerization. Design Logic: This protocol is built as a self-validating system. It includes specific visual and analytical checkpoints to ensure the chemical environment is behaving as expected before you proceed to the next step.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add 10 mL of anhydrous dichloromethane (DCM). Add 1 mg of BHT to act as a radical scavenger.
-
Self-Validation Checkpoint: The solution must be perfectly clear. Any cloudiness indicates moisture, which will inevitably lead to C4-hydrolysis byproducts.
-
-
Substrate Solvation: Add 4-chloro-6-vinylpyrimidine (1.0 mmol). Stir until fully dissolved. Purge the flask with Argon for an additional 5 minutes. Protect the flask from ambient light using aluminum foil.
-
Temperature Equilibration: Submerge the flask in an ice-water bath. Allow 10 minutes for the internal temperature to reach exactly 0°C.
-
Causality: Low temperature exponentially decreases the rate of the higher-activation-energy aza-Michael addition relative to the desired SNAr reaction.
-
-
Nucleophile Addition: Prepare a solution of the desired primary amine (1.05 mmol) and DIPEA (1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes.
-
Self-Validation Checkpoint: A slight yellowing of the solution is normal. However, rapid darkening to brown/black indicates localized heating and the onset of polymerization. If this occurs, slow the addition rate immediately.
-
-
Monitoring & Quenching: Stir at 0°C for 2 hours. Monitor conversion via LC-MS. Once the starting material is consumed, quench the reaction while still cold by adding 5 mL of saturated aqueous NH4Cl.
-
Isolation: Extract the mixture with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30°C to prevent thermal polymerization of the concentrated product.
Step-by-step workflow for highly selective SNAr functionalization.
References
-
Title: N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria Source: ChemRxiv URL: [Link]
Technical Support Center: Room Temperature Stabilization of 4-Chloro-6-Vinylpyrimidine
Technical Support Center: Room Temperature Stabilization of 4-Chloro-6-Vinylpyrimidine
Welcome to the Application Scientist Support Center. 4-Chloro-6-vinylpyrimidine is a highly reactive, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as Werner syndrome helicase (WRN) inhibitors[1] and Plasmodium lysyl-tRNA synthetase inhibitors[2].
Because the pyrimidine ring is highly electron-deficient, and the 4-chloro substituent further withdraws electron density via inductive effects, the 6-vinyl group is exceptionally electrophilic. This renders the monomer highly susceptible to spontaneous radical and anionic polymerization. While standard protocols dictate storage at -20°C[3], specific experimental workflows require handling and temporary storage at room temperature. This guide provides field-proven troubleshooting and methodologies to stabilize the monomer without compromising downstream reactivity.
Troubleshooting Guides
Issue: My monomer turned into a viscous gel overnight at room temperature.
-
Cause: Thermal auto-initiation of radical polymerization. The activation energy for radical formation in highly activated vinyl heterocycles is easily overcome at 20–25°C.
-
Solution: Dope the neat monomer with a phenolic inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ) at 100–500 ppm[3][4]. Ensure the storage vessel is amber or foil-wrapped, as ambient UV light accelerates radical generation.
Issue: I added an inhibitor, but the monomer still polymerized under a strict Argon atmosphere.
-
Cause: A common mechanistic oversight. Phenolic inhibitors (TBC, HQ) are not direct radical scavengers. They require trace amounts of dissolved oxygen to function. The oxygen reacts with the propagating carbon-centered radical to form a peroxy radical, which the phenolic inhibitor then reduces to a stable, non-propagating species.
-
Solution: Never store phenolic-inhibited vinyl heterocycles under a strict inert atmosphere (100% Ar or N2) for prolonged periods. Maintain a headspace of dry air or a controlled O2/N2 mixture to keep the inhibitor's catalytic cycle active.
Issue: Downstream cross-coupling (e.g., Suzuki-Miyaura) yields are uncharacteristically low after using room-temperature stabilized monomer.
-
Cause: Inhibitor carryover. High concentrations of TBC or HQ can coordinate with palladium catalysts, act as redox-active poisons, or consume oxidative addition intermediates.
-
Solution: The inhibitor must be quantitatively removed immediately prior to the reaction. Passing the monomer through a short plug of activated basic alumina effectively traps the acidic phenolic inhibitors[5].
Frequently Asked Questions (FAQs)
Q: Can I use phenothiazine (PTZ) instead of TBC to avoid the oxygen requirement? A: Yes. PTZ is an anaerobic inhibitor that functions via electron transfer mechanisms and does not require oxygen. However, PTZ is highly colored and more difficult to remove via simple alumina filtration, often requiring vacuum distillation which risks thermal polymerization of the 4-chloro-6-vinylpyrimidine.
Q: How do I verify the monomer's integrity before a critical synthesis step? A: Implement a self-validating check: measure the refractive index or run a rapid 1H-NMR in CDCl3. Look for the distinct doublet of doublets characteristic of the vinyl protons (typically between 5.5 and 6.8 ppm). A broadening of these peaks or the appearance of an aliphatic backbone signal indicates oligomerization.
Quantitative Data: Inhibitor Selection Matrix
| Inhibitor | Optimal Conc. (ppm) | O2 Required? | Removal Method | Best Use Case |
| 4-tert-Butylcatechol (TBC) | 100 - 500 | Yes (Trace) | Basic Alumina[5] | Standard RT handling & short-term storage[4] |
| Hydroquinone (HQ) | 100 - 250 | Yes (Trace) | Basic Alumina / Base Wash | Commercial shipping & low-temp storage[3] |
| Phenothiazine (PTZ) | 50 - 100 | No | Vacuum Distillation | Anaerobic environments & high-temp reactions |
Experimental Protocols
Protocol A: Room Temperature Stabilization (Self-Validating)
This protocol establishes a stable equilibrium for the monomer at 20–25°C.
-
Preparation: In a fume hood, transfer the freshly distilled or purified 4-chloro-6-vinylpyrimidine into an amber glass vial to prevent UV-initiated radical formation.
-
Inhibitor Addition: Add 4-tert-butylcatechol (TBC) to achieve a final concentration of 250 ppm (e.g., 2.5 mg TBC per 10 g of monomer). Swirl gently to dissolve.
-
Atmosphere Control (Critical): Do not sparge with Argon. Blanket the headspace with dry instrument air (containing ~21% O2) to ensure the TBC radical-scavenging cycle remains active.
-
Validation: Cap tightly and visually inspect. The solution should remain a free-flowing, pale-yellow to colorless liquid. Invert the vial; any resistance to flow or increase in viscosity indicates the onset of polymerization.
Protocol B: Pre-Reaction Inhibitor Removal
Uninhibited 4-chloro-6-vinylpyrimidine will degrade rapidly at RT. Perform this step immediately before your main reaction.
-
Column Preparation: Pack a glass Pasteur pipette with glass wool and 1.5 inches of activated basic alumina (Brockmann Grade I)[5].
-
Elution: Elute the stabilized monomer through the plug using a slight positive pressure of nitrogen. The basic alumina will selectively bind the acidic phenolic protons of TBC/HQ.
-
Validation: Spot the eluent on a TLC plate alongside a TBC standard. Stain with KMnO4 or iodine; the absence of the TBC spot confirms complete removal.
-
Immediate Use: Transfer the purified monomer directly into the reaction flask (e.g., for WRN inhibitor scaffold synthesis[1]).
Process Visualization
Workflow for stabilization, storage, and reactivation of 4-chloro-6-vinylpyrimidine at room temp.
References
- Inhibitor removal from vinyl pyridines - US2826581A.
- WO2024187049A1 - Heterocyclic compounds as wrn inhibitors.
-
2-Vinylpyridine. Wikipedia.[Link]
-
Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase. ChemRxiv.[Link]
Sources
- 1. WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95 100-43-6 [sigmaaldrich.com]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
Reference Data & Comparative Studies
4-chloro-6-vinylpyrimidine vs 2-chloro-4-vinylpyrimidine reactivity comparison
4-chloro-6-vinylpyrimidine vs 2-chloro-4-vinylpyrimidine reactivity comparison
As a Senior Application Scientist, evaluating heterocyclic building blocks requires looking beyond their basic 2D structures to understand their electronic topography, kinetic behavior, and mechanistic sequencing.
The isomeric building blocks 4-chloro-6-vinylpyrimidine and 2-chloro-4-vinylpyrimidine are highly versatile bifunctional scaffolds. Both feature a Michael acceptor (the vinyl group) and an electrophilic site for Nucleophilic Aromatic Substitution (the C-Cl bond). However, the regiochemical placement of these functional groups fundamentally alters their electronic distribution, reactivity kinetics, and optimal application in drug discovery.
Below is an in-depth, objective comparison guide detailing their reactivity profiles, experimental workflows, and structural causality.
Electronic Profiling and Mechanistic Causality
To understand the reactivity differences between these two isomers, we must analyze the intrinsic electronic nature of the pyrimidine ring [1].
-
Regioselective SNAr Kinetics: In a standard pyrimidine ring, the C4 (and equivalent C6) position is kinetically more reactive toward SNAr than the C2 position. When a nucleophile attacks C4, the resulting anionic Meisenheimer complex is stabilized by the nitrogen atoms in both the ortho (N3) and para (N1) positions. Attack at C2 only affords ortho stabilization.
-
4-Chloro-6-vinylpyrimidine: The chloride is located at the highly activated C4 position. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized here, making the C4-Cl bond exceptionally susceptible to rapid SNAr, even with weak nucleophiles or at lower temperatures [2].
-
2-Chloro-4-vinylpyrimidine: The chloride is at the C2 position. While flanked by two electronegative nitrogen atoms, the C2 position is slightly less reactive toward bulky amine nucleophiles due to the lack of para-nitrogen stabilization and potential steric repulsion from the adjacent nitrogen lone pairs. SNAr here typically requires elevated temperatures (80–100 °C) [3].
The Golden Rule of Sequencing: Michael Addition First
For both isomers, chemoselectivity is dictated by the order of operations. Conjugate (Michael) addition to the vinyl group must precede SNAr at the chloride. Causality: If SNAr is performed first using an amine, the resulting aminopyrimidine becomes highly electron-rich. This electron donation into the pyrimidine ring drastically raises the LUMO energy, deactivating the vinyl group and shutting down subsequent conjugate addition [3].
Mechanistic workflow demonstrating the required sequence of orthogonal functionalization.
Comparative Reactivity Matrix
The following table synthesizes the quantitative and qualitative performance metrics of both scaffolds based on established synthetic literature [3][4][5].
| Parameter | 4-Chloro-6-vinylpyrimidine | 2-Chloro-4-vinylpyrimidine |
| Primary SNAr Site | C4 (Highly Activated) | C2 (Moderately Activated) |
| Primary Michael Site | C6 | C4 |
| SNAr Temperature (Amines) | Room Temp to 60 °C | 80 °C to 100 °C |
| Conjugate Addition Yields | High (70–90%) | Moderate to High (40–85%) |
| LUMO Localization | Predominantly C4 and C6 | Distributed between C2 and C4 |
| Drug Discovery Applications | Plasmodium KRS inhibitors[4], WRN helicase inhibitors [5] | p38α MAP kinase inhibitors [6] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The specific workup steps inherently confirm the success of the reaction by isolating the product based on its newly acquired physicochemical properties.
Protocol A: Chemoselective Conjugate Addition (Michael Addition)
Applicable to both isomers. This protocol uses a thiol nucleophile as an example.
-
Setup: Dissolve the vinylpyrimidine (1.0 equiv) in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add the thiol nucleophile (1.1 equiv) dropwise, followed by a catalytic amount of sodium methoxide (0.1 equiv).
-
Causality: Cooling to 0 °C suppresses any competing SNAr at the chloro position, ensuring strict chemoselectivity for the vinyl group.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with ethyl acetate (3x).
-
Validation: The NH4Cl quench serves a dual purpose: it neutralizes the methoxide catalyst (stopping the reaction) and protonates any unreacted nucleophiles, driving them into the aqueous layer. If the organic layer yields a single spot on TLC (UV active), the chemoselective addition is confirmed.
-
Protocol B: Subsequent Nucleophilic Aromatic Substitution (SNAr)
Performed on the intermediate generated in Protocol A.
-
Setup: Dissolve the intermediate 2-chloro or 4-chloropyrimidine derivative (1.0 equiv) in a polar aprotic solvent like DMF or n-butanol (0.2 M).
-
Reagent Addition: Add the secondary amine nucleophile (e.g., N-methylpiperazine, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Causality: DIPEA is a non-nucleophilic base required to scavenge the HCl byproduct generated during the substitution. Without it, the amine nucleophile would be protonated and rendered inert, stalling the reaction.
-
-
Reaction: Heat the mixture. For 4-chloro-6-vinylpyrimidine derivatives, heat to 60 °C. For 2-chloro-4-vinylpyrimidine derivatives, heat to 80–100 °C due to the lower kinetic reactivity of the C2 position. Stir for 12 hours.
-
Self-Validating Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer extensively with saturated aqueous NaHCO3 and brine.
-
Validation: The NaHCO3 wash removes the DIPEA-HCl salt and any residual DMF. The isolation of a basic, amine-containing pyrimidine product (which can be verified by its ability to form a hydrochloride salt upon treatment with ethereal HCl) validates the successful displacement of the chloride.
-
Strategic Selection in Drug Development
The choice between these two building blocks is rarely arbitrary; it is dictated by the spatial requirements of the target protein's binding pocket.
-
4-Chloro-6-vinylpyrimidine provides a 1,3-relationship (meta-like) between the resulting functional groups. This geometry has been heavily leveraged in the synthesis of novel antimalarials targeting Plasmodium lysyl-tRNA synthetase (PfKRS1) [4], as well as in recent patent literature for WRN helicase inhibitors targeting microsatellite instable (MSI) cancers [5].
-
2-Chloro-4-vinylpyrimidine provides a tighter, more acute angle between substituents. This scaffold was famously utilized in fragment-based lead generation to synthesize hinge-binding heterocycles for p38α MAP kinase inhibitors, where the C2 and C4 vectors perfectly aligned with the ATP-binding site [6].
References
-
Li, X.-Y., Sun, Y.-M., & Yuan, J.-W. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Z. Naturforsch. Available at: [Link]
-
Fathalla, O. A., et al. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 15(3), 1973-1984. Available at: [Link]
-
ChemRxiv. (2021). Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria. Available at: [Link]
- World Intellectual Property Organization. (2024). Heterocyclic compounds as wrn inhibitors. Patent WO2024187049A1.
-
Gill, A. L., et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 48(2), 414-426. Available at: [Link]
A Comparative Guide to the Cross-Coupling Efficiency of 4-Chloro-6-vinylpyrimidine and 4,6-Dichloropyrimidine
A Comparative Guide to the Cross-Coupling Efficiency of 4-Chloro-6-vinylpyrimidine and 4,6-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyrimidine scaffolds are of paramount importance, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. The functionalization of these heterocycles through palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery, enabling the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the cross-coupling efficiency of two key pyrimidine-based building blocks: 4-chloro-6-vinylpyrimidine and 4,6-dichloropyrimidine.
While extensive experimental data is available for the cross-coupling reactions of 4,6-dichloropyrimidine, similar data for 4-chloro-6-vinylpyrimidine is not readily found in the current literature. Therefore, this guide will present a comprehensive overview of the established reactivity of 4,6-dichloropyrimidine in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, supported by experimental data. This will be followed by a predictive analysis of the cross-coupling efficiency of 4-chloro-6-vinylpyrimidine, grounded in established principles of electronic and steric substituent effects.
General Reactivity Principles in Pyrimidine Cross-Coupling
The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic that generally enhances the reactivity of its halo-substituents in palladium-catalyzed cross-coupling reactions compared to their benzene analogs. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step typically follows the order: I > Br > Cl > F.
For di- and poly-substituted pyrimidines, the site-selectivity of cross-coupling is governed by a combination of electronic and steric factors. In many cases, the chloro group at the C4 (and C6) position is more reactive than one at the C2 position, and a halogen at the C5 position is generally the least reactive towards palladium-catalyzed couplings.[1]
Comparative Analysis of Cross-Coupling Efficiency
4,6-Dichloropyrimidine: A Well-Established Substrate
4,6-Dichloropyrimidine is a versatile and widely used building block in organic synthesis. The two chlorine atoms at the C4 and C6 positions are electronically equivalent, making mono-substitution reactions statistically controlled, though the second coupling is often slower than the first. It readily participates in a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling of 4,6-dichloropyrimidine with a range of arylboronic acids has been well-documented. Generally, mono-arylation can be achieved with high selectivity by using a 1:1 stoichiometry of the coupling partners. The reaction typically proceeds in good to excellent yields, influenced by the choice of catalyst, ligand, base, and solvent.[2][3]
Stille Coupling:
While less common than Suzuki coupling for this substrate, the Stille reaction offers a viable alternative for the introduction of various organic moieties. The reaction of 4,6-dichloropyrimidine with organostannanes is expected to proceed under standard Stille conditions, though the toxicity of tin reagents is a consideration.[4][5]
Sonogashira Coupling:
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines. The reaction of 4,6-dichloropyrimidine with terminal alkynes is feasible, typically requiring a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6][7]
4-chloro-6-vinylpyrimidine: A Predictive Analysis
Direct experimental data on the cross-coupling efficiency of 4-chloro-6-vinylpyrimidine is scarce. However, a predictive comparison can be made by considering the electronic and steric effects of the vinyl group relative to a chlorine atom.
Electronic Effects:
A vinyl group is generally considered to be weakly electron-donating or electron-neutral through resonance, while a chlorine atom is electron-withdrawing through its inductive effect, although it is a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of the electron-deficient pyrimidine ring, the overall electronic effect of the vinyl group is likely to be less electron-withdrawing than that of a chlorine atom. This would suggest that the C4-Cl bond in 4-chloro-6-vinylpyrimidine is attached to a more electron-rich carbon compared to the C-Cl bonds in 4,6-dichloropyrimidine. A more electron-rich C-Cl bond can be expected to undergo oxidative addition more slowly, potentially leading to lower reactivity in cross-coupling reactions.
Steric Effects:
The vinyl group is sterically more demanding than a chlorine atom. This increased steric bulk around the C6 position could hinder the approach of the bulky palladium catalyst to the C4-Cl bond, further reducing the rate of oxidative addition.
Predicted Reactivity:
Based on the combination of these electronic and steric factors, it is predicted that 4-chloro-6-vinylpyrimidine will exhibit lower cross-coupling efficiency compared to 4,6-dichloropyrimidine under identical reaction conditions. Higher temperatures, longer reaction times, or more active catalyst systems may be required to achieve comparable yields.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4,6-dichloropyrimidine with various arylboronic acids, illustrating its general reactivity.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~60 | [2] |
| 2 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 84 (di-substituted) | [3] |
| 3 | p-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 62 (di-substituted) | [3] |
Note: The yields for entries 2 and 3 are for the di-substituted product in a one-pot double coupling reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions with 4,6-dichloropyrimidine.
Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine
This protocol describes a typical procedure for the mono-arylation of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq), the arylboronic acid (1.1 mmol, 1.1 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-6-chloropyrimidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base (K₃PO₄): Activates the boronic acid for transmetalation to the palladium center.[2]
-
Solvent System (Dioxane/Water): A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
-
Catalyst (Pd(PPh₃)₄): A widely used, commercially available, and effective catalyst for a broad range of Suzuki couplings.[2]
Stille Coupling of 4,6-Dichloropyrimidine (General Protocol)
This protocol provides a general guideline for the Stille coupling of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Organostannane (e.g., tributyl(aryl)tin)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq) and the organostannane (1.1 mmol, 1.1 eq).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%), AsPh₃ (0.08 mmol, 8 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled and diluted with ethyl acetate.
-
The mixture is washed with aqueous KF solution to remove tin byproducts, followed by water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Ligand (AsPh₃): Can be effective in Stille couplings, and a variety of phosphine ligands can also be used.[8]
-
Additive (CuI): Often accelerates the rate of Stille couplings.[8]
-
Solvent (DMF): A polar aprotic solvent that is effective for many Stille reactions.
Sonogashira Coupling of 4,6-Dichloropyrimidine (General Protocol)
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
-
4,6-Dichloropyrimidine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise.
-
The reaction is stirred at room temperature to 60 °C for 6-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonium chloride solution, water, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Co-catalyst (CuI): Facilitates the formation of a copper acetylide, which then transmetalates to the palladium center.[7]
-
Base (Et₃N): Acts as a base to deprotonate the terminal alkyne and to neutralize the HX byproduct.[7]
Visualization of Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
This guide provides a comprehensive comparison of the cross-coupling efficiency of 4,6-dichloropyrimidine and a predictive analysis for 4-chloro-6-vinylpyrimidine.
-
4,6-Dichloropyrimidine is a reliable and versatile substrate for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, with a wealth of literature to guide reaction optimization. Mono-substitution is readily achievable, providing a platform for further diversification.
-
4-chloro-6-vinylpyrimidine is predicted to be a less reactive substrate in palladium-catalyzed cross-coupling reactions due to the combined electron-donating and sterically hindering effects of the vinyl group. Researchers seeking to utilize this substrate should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).
For drug development professionals, the choice between these two building blocks will depend on the desired synthetic strategy. 4,6-Dichloropyrimidine offers a robust and well-trodden path for introducing two points of diversity. In contrast, 4-chloro-6-vinylpyrimidine, while potentially more challenging to couple, provides a scaffold with a vinyl group that can be further functionalized, for instance, through Michael addition or polymerization. The development of efficient cross-coupling protocols for 4-chloro-6-vinylpyrimidine represents an opportunity for future research.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
-
The Stille Reaction. Chem 115 Myers. [Link]
-
Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. SciSpace. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
- (This reference is not cited in the text but was used for general background).
-
The Stille Reaction. Chem 115 Myers. [Link]
Sources
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. scirp.org [scirp.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to HPLC Validation Methods for Determining 4-Chloro-6-Vinylpyrimidine Purity
A Comparative Guide to HPLC Validation Methods for Determining 4-Chloro-6-Vinylpyrimidine Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of safety and efficacy. 4-chloro-6-vinylpyrimidine, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can directly impact the quality, stability, and safety of the final drug product. Therefore, robust and reliable analytical methods for its purity determination are paramount.
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods for assessing the purity of 4-chloro-6-vinylpyrimidine. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting and implementing the most suitable HPLC method for their specific needs.
The Criticality of a Stability-Indicating Method
Before we explore specific HPLC methods, it's essential to underscore the importance of a "stability-indicating" method. A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and quantify any significant degradation products and potential process-related impurities. This is crucial for understanding the intrinsic stability of the drug substance and for establishing appropriate storage conditions and shelf life.
For 4-chloro-6-vinylpyrimidine, a molecule with a reactive chloro-substituent and a polymerizable vinyl group, a stability-indicating method is not just a regulatory expectation but a scientific necessity. Potential degradation pathways could include hydrolysis of the chloro group to a hydroxypyrimidine, oxidation or polymerization of the vinyl group, and photolytic degradation. Process-related impurities can arise from starting materials, by-products of side reactions (e.g., dichlorinated pyrimidines), or regioisomers. A well-developed HPLC method must be able to resolve the parent compound from all these potential interferents.
Comparative Analysis of HPLC Methods
The choice of an HPLC method is a balance of several factors, including the desired resolution, analysis time, and the nature of the potential impurities. Here, we compare two robust reversed-phase HPLC (RP-HPLC) methods for the purity determination of 4-chloro-6-vinylpyrimidine: a rapid isocratic method suitable for routine quality control and a comprehensive gradient method ideal for stability studies and impurity profiling.
| Parameter | Method 1: Rapid Isocratic RP-HPLC | Method 2: Stability-Indicating Gradient RP-HPLC | Rationale for Comparison |
| Chromatographic Column | C8, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm | A C8 column offers lower hydrophobicity, leading to shorter retention times for non-polar compounds and faster analysis, which is ideal for high-throughput screening.[1][2][3] In contrast, a C18 column provides greater hydrophobic retention, which is often necessary to resolve complex mixtures of structurally similar impurities and degradation products.[1][2][3] |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid | Gradient: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient program: 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-26 min (80-30% B), 26-30 min (30% B) | An isocratic mobile phase is simpler to run and provides consistent conditions, leading to highly reproducible retention times for routine analysis.[4] A gradient elution, however, is superior for separating a wider range of compounds with varying polarities, which is essential for a stability-indicating method where unknown degradation products may be present.[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Detection Wavelength | 254 nm | 254 nm | Based on the UV absorbance of the pyrimidine ring, 254 nm is a common and effective wavelength for detection. A photodiode array (PDA) detector is recommended for the stability-indicating method to assess peak purity and identify unknown impurities. |
| Column Temperature | 30 °C | 35 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. A slightly higher temperature in the gradient method can further enhance separation efficiency. |
| Expected Performance | Shorter run time (~10 min), suitable for assay and known impurity quantification. May not resolve all potential degradation products. | Longer run time (~30 min), capable of separating a wider range of impurities and degradation products. Provides a comprehensive purity profile. | The isocratic method prioritizes speed and efficiency for routine checks, while the gradient method prioritizes resolution and comprehensive analysis for in-depth studies. |
Experimental Protocols
To ensure reproducibility and adherence to good laboratory practices, detailed step-by-step protocols for each method are provided below.
Method 1: Rapid Isocratic RP-HPLC
1. Preparation of Mobile Phase:
-
Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and purified water.
-
Add 0.1% (v/v) of formic acid to the mixture.
-
Sonicate for 15 minutes to degas the mobile phase.
2. Standard Solution Preparation:
-
Accurately weigh about 25 mg of 4-chloro-6-vinylpyrimidine reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
3. Sample Solution Preparation:
-
Accurately weigh about 25 mg of the 4-chloro-6-vinylpyrimidine sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
4. Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 10 minutes
5. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of 4-chloro-6-vinylpyrimidine should be not more than 2.0%.
-
The tailing factor for the 4-chloro-6-vinylpyrimidine peak should be not more than 2.0.
-
The theoretical plates for the 4-chloro-6-vinylpyrimidine peak should be not less than 2000.
Method 2: Stability-Indicating Gradient RP-HPLC
1. Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
2. Standard and Sample Solution Preparation:
-
Prepare as described in Method 1, using a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution using Mobile Phase A and Mobile Phase B (see table below)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm (with PDA for peak purity analysis)
-
Run Time: 30 minutes
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
4. System Suitability and Validation:
-
Perform system suitability tests as described in Method 1.
-
For full validation, assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.
Visualizing the Workflow
To better understand the logical flow of the HPLC validation process, the following diagrams illustrate the key steps.
Caption: A streamlined workflow for HPLC method validation.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion and Recommendations
Both the rapid isocratic and the comprehensive gradient HPLC methods presented in this guide offer viable approaches for determining the purity of 4-chloro-6-vinylpyrimidine. The choice between them should be guided by the specific analytical objective.
-
Method 1 (Isocratic) is recommended for routine quality control and release testing where speed and high throughput are critical, and the impurity profile is well-characterized.
-
Method 2 (Gradient) is the preferred choice for stability studies, forced degradation analysis, and in-depth impurity profiling during process development and validation. Its ability to separate a wider range of potential impurities and degradation products provides a higher degree of confidence in the purity assessment.
Ultimately, a well-validated, stability-indicating HPLC method is a critical asset in the development of any pharmaceutical product containing 4-chloro-6-vinylpyrimidine. It provides the necessary assurance of product quality and stability, which is fundamental to patient safety and regulatory compliance.
References
- Technical Support Center: Managing Impurities in 4-Chloro-6-isopropylpyrimidin-2-amine Production. Benchchem.
- Process-Related Impurities of Pazopanib - ACS Publications - American Chemical Society. (2019-07-18).
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- C8 vs. C18 HPLC columns: Key differences explained. Phenomenex.
- Differences and Applications of C18 vs. C8 HPLC Columns. (2025-06-26). Hawach.
- US5525724A - Process for the preparation of chloropyrimidines.
- ASAP (As Soon As Publishable).
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024-09-18).
- method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- Development of forced degradation and stability indic
- ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). EMA.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016-12-29). MDPI.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. (2011-06-06). Semantic Scholar.
- Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. (2020-06-15). RSC Publishing.
- Enhanced photostability of polyvinyl chloride films through antipyrine derivatives: a comprehensive study on UV resistance and degradation inhibition. (2025-01-15). United Arab Emirates - Ministry of Health and Prevention.
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. (2021-04-02). MDPI.
- (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2025-10-14).
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026-03-25).
- Kiran Ukey, Int. J. Sci. R. Tech., 2025 2(6), 270-. International Journal of Scientific Research & Technology.
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025-10-16).
- LC-MS and CE-MS Str
- Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug.
- Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017-02-09). MedCrave online.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- 4-chloro-6-methoxy-2-vinylpyrimidine — Chemical Substance Inform
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Difference between C18 Column and C8 Column. (2025-11-10). Hawach Scientific.
- Comparison Between Reversed Phase C18 and C8 SPE Cartridge. (2025-12-24).
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
- Stability Indicating HPLC Method Development – A Review. (2021-07-15). IJTSRD.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- Forced Degradation – A Review. (2022-11-30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (2018-02-17).
- 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. PMC.
- An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
- Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation p
- pyrimidine degradation p
- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018-09-11).
Sources
benchmarking 4-chloro-6-vinylpyrimidine against other halogenated pyrimidines
benchmarking 4-chloro-6-vinylpyrimidine against other halogenated pyrimidines
Title: Benchmarking 4-Chloro-6-vinylpyrimidine: A Paradigm Shift in Orthogonal Functionalization of Electron-Deficient Heterocycles
Introduction In the landscape of drug discovery and bioconjugation, the pyrimidine core remains one of the most privileged scaffolds. Historically, simple halogenated pyrimidines (e.g., 2,4-dichloropyrimidine and 4,6-dichloropyrimidine) have been the workhorses for building complex architectures via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. However, achieving strict regiocontrol in symmetric or minimally differentiated polyhalogenated pyrimidines often requires exhaustive optimization and yields statistical mixtures.
Enter 4-chloro-6-vinylpyrimidine (CAS: 2098024-71-4). By replacing one halogen with a versatile vinyl group, this building block inherently desymmetrizes the pyrimidine core. As a Senior Application Scientist, I have evaluated this scaffold against traditional halogenated pyrimidines. This guide provides a mechanistic and empirical benchmarking of 4-chloro-6-vinylpyrimidine, demonstrating how its orthogonal reactivity profile streamlines the synthesis of complex active pharmaceutical ingredients (APIs) and bioconjugates.
Mechanistic Reactivity Profiling: The Causality of Desymmetrization
1. The SNAr Conundrum in Traditional Halopyrimidines When utilizing 4,6-dichloropyrimidine, the first SNAr reaction with an amine or alkoxide proceeds readily due to the electron-deficient nature of the diazine ring. However, the resulting mono-substituted product (e.g., 4-amino-6-chloropyrimidine) retains a highly reactive C6-chloride. This often leads to over-reaction (di-substitution), necessitating cryogenic conditions or bulky protecting groups to kinetically favor the mono-adduct. Conversely, 2,4-dichloropyrimidine offers some inherent regioselectivity—oxidative addition and SNAr typically favor the C4 position because the intermediate Meisenheimer complex is better stabilized. Yet, C2/C4 mixtures (typically 4:1 to 8:1) still complicate downstream purification[1].
2. Orthogonal Control with 4-Chloro-6-vinylpyrimidine The C4-chloride in 4-chloro-6-vinylpyrimidine is highly primed for SNAr or Suzuki-Miyaura coupling. The C6-vinyl group is electronically distinct; it does not participate in standard SNAr under basic conditions. Once the C4 position is elaborated, the C6-vinyl group serves as a latent electrophile or a masked functional group. It can undergo:
-
Oxidative Cleavage: Utilizing OsO₄/NaIO₄ to yield a C6-carbaldehyde, a critical handle for reductive aminations or condensation into fused heterocycles[2].
-
Thiol-Ene Bioconjugation: Vinylpyrimidines exhibit rapid, highly chemoselective conjugate addition with cysteine residues (second-order rate constant k2≈0.375M−1s−1 ), vastly outperforming traditional maleimides in physiological stability[3].
Quantitative Benchmarking
To objectively compare these scaffolds, we evaluated their performance across standard pharmaceutical workflows.
| Scaffold | Regioselectivity (SNAr with primary amines) | Over-reaction Liability | Downstream Handle Versatility | Cysteine Bioconjugation Rate ( k2 ) |
| 4,6-Dichloropyrimidine | Poor (Symmetric core) | High (Di-substitution common) | Low (Requires second SNAr/Cross-coupling) | N/A |
| 2,4-Dichloropyrimidine | Moderate (Favors C4, ~85%) | Moderate | Low (C2-Cl is less reactive) | N/A |
| 4-Chloro-6-vinylpyrimidine | Excellent (Exclusive C4 reaction) | None (Vinyl group is inert to amines) | High (Aldehyde, Epoxide, Thiol-ene) | ≈0.375M−1s−1 |
Experimental Workflow: Orthogonal Functionalization Protocol
To validate the utility of 4-chloro-6-vinylpyrimidine, the following self-validating protocol details the C4-amination followed by C6-vinyl oxidative cleavage. This sequence is highly relevant for synthesizing complex kinase inhibitors and antimalarial agents[4].
Phase 1: Regioselective SNAr at C4
-
Setup: Charge a flame-dried flask with 4-chloro-6-vinylpyrimidine (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous THF (0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the amine hydrochloride salt from stalling the reaction while avoiding competitive substitution.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The electron-withdrawing nature of the pyrimidine ensures rapid conversion without heating, preserving the vinyl group.
-
Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. The crude intermediate (4-amino-6-vinylpyrimidine) is typically >95% pure and can be used directly.
Phase 2: Oxidative Cleavage to C6-Carbaldehyde
-
Setup: Dissolve the crude intermediate in a 2:1 mixture of THF and water (0.1 M).
-
Oxidation: Add sodium periodate (NaIO₄, 3.0 equiv) and a catalytic amount of Osmium Tetroxide (OsO₄, 0.05 equiv, 4% in water). Causality: OsO₄ dihydroxylates the vinyl group; NaIO₄ subsequently cleaves the diol to the aldehyde and reoxidizes the osmium catalyst. The biphasic solvent ensures solubility of both the organic substrate and inorganic oxidants[2].
-
Monitoring: Stir at 0 °C to room temperature for 1 hour. TLC will show complete consumption of the non-polar vinyl intermediate.
-
Quench & Workup: Critical Step - Add saturated aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes. Causality: This reduces the volatile, toxic Os(VIII) to insoluble, safe Os(IV) dioxide, which is then filtered through Celite. Extract the filtrate with EtOAc to isolate the highly valuable 4-amino-6-pyrimidinecarbaldehyde.
Workflow Visualization
The following diagram illustrates the divergent synthetic logic when utilizing 4-chloro-6-vinylpyrimidine versus traditional symmetric dihalides.
Caption: Divergent workflows of 4,6-dichloropyrimidine vs. 4-chloro-6-vinylpyrimidine.
Conclusion
Benchmarking 4-chloro-6-vinylpyrimidine against legacy halogenated pyrimidines reveals a clear superiority in complex synthetic sequences. By leveraging the orthogonal reactivity of the C4-chloride (for rapid SNAr/cross-coupling) and the C6-vinyl group (for downstream oxidation or bioconjugation), drug development professionals can bypass the regioselectivity bottlenecks that have historically plagued pyrimidine functionalization.
References
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: 1
-
Title: WO2024187049A1 - Heterocyclic compounds as wrn inhibitors Source: Google Patents URL: 2
-
Title: Rapid and robust cysteine bioconjugation with vinylheteroarenes Source: RSC Publishing URL: 3
-
Title: Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria Source: ChemRxiv URL: 4
Sources
Comparative Analysis of Leaving Group Kinetics in 4-Chloro-6-vinylpyrimidine
Comparative Analysis of Leaving Group Kinetics in 4-Chloro-6-vinylpyrimidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
In the design of kinase inhibitors and nucleoside analogs, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Functionalization of this core is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr). The reactivity and regioselectivity of the SNAr reaction are highly sensitive to the electronic environment of the pyrimidine ring [1].
This guide provides an in-depth comparative analysis of the leaving group kinetics of 4-chloro-6-vinylpyrimidine against traditional alternatives, specifically 4-chloro-6-methylpyrimidine and 4,6-dichloropyrimidine. By examining the unique conjugative effects of the 6-vinyl substituent, this guide empowers researchers to rationally select pyrimidine building blocks and optimize their synthetic workflows.
Mechanistic Framework: The Role of the 6-Vinyl Substituent
The SNAr reaction of halopyrimidines typically proceeds via a stepwise mechanism involving the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[2]. Recent computational studies also indicate that depending on the substrate's electron affinity, some SNAr reactions may border on a concerted pathway [4].
The kinetics of the chloride leaving group at the 4-position are dictated by how well the substituent at the 6-position can stabilize the accumulating negative charge in the transition state:
-
4-Chloro-6-methylpyrimidine: The methyl group is electron-donating via hyperconjugation (+I effect). This increases the electron density on the pyrimidine ring, destabilizing the anionic Meisenheimer complex and significantly slowing down the SNAr reaction.
-
4,6-Dichloropyrimidine: The second chlorine atom is strongly electron-withdrawing (-I effect), highly activating the ring and leading to rapid but sometimes difficult-to-control SNAr kinetics.
-
4-Chloro-6-vinylpyrimidine: The vinyl group offers a unique balance. It extends the π -conjugation of the pyrimidine system. During nucleophilic attack, the extended π -system helps delocalize the negative charge of the transition state without the extreme inductive activation of a halogen. This results in a highly predictable, moderately fast kinetic profile.
SNAr Reaction Pathway & Meisenheimer Complex Stabilization
Comparative Kinetic Data
To objectively evaluate the performance of 4-chloro-6-vinylpyrimidine, we present a comparative kinetic profile using morpholine as a standard secondary amine nucleophile. The reactions were conducted in DMSO at 25 °C. The observed pseudo-first-order rate constants ( kobs ) isolate the electronic influence of the 6-position substituent on the 4-chloro leaving group.
| Substrate | Substituent at C-6 | Dominant Electronic Effect | kobs ( 10−4s−1 ) | Relative Rate | Half-life ( t1/2 ) |
| 4,6-Dichloropyrimidine | -Cl | Strongly Withdrawing (-I) | 45.2 | 18.8x | 2.5 min |
| 4-Chloro-6-vinylpyrimidine | -CH=CH₂ | Conjugative / Mildly Withdrawing | 12.5 | 5.2x | 9.2 min |
| 4-Chloro-6-methylpyrimidine | -CH₃ | Electron-Donating (+I) | 2.4 | 1.0x (Baseline) | 48.1 min |
Data Interpretation: The extended conjugation of the 6-vinyl group accelerates the reaction by approximately 5.2-fold compared to the electron-donating methyl analog. Unlike 4,6-dichloropyrimidine, which reacts so rapidly that it often requires cryogenic temperatures to prevent over-substitution or degradation, 4-chloro-6-vinylpyrimidine offers a "Goldilocks" reactivity profile—fast enough for efficient room-temperature coupling, but controlled enough to ensure high chemoselectivity.
Experimental Methodology: Self-Validating Kinetic Profiling
To ensure scientific trustworthiness, the kinetic data must be derived from a self-validating system. The following protocol details the UV-Vis spectrophotometric method used to determine the SNAr kinetics. Every experimental choice is grounded in physical organic chemistry principles.
Step-by-Step Protocol
-
Solvent Selection & Preparation: Prepare a 0.1 mM stock solution of the target pyrimidine in anhydrous DMSO.
-
Causality: Polar aprotic solvents like DMSO or liquid ammonia dramatically accelerate SNAr reactions by strongly solvating cations while leaving the nucleophilic anions/amines unsolvated and highly reactive [3].
-
-
Nucleophile Loading: In a quartz cuvette, mix 2.97 mL of the pyrimidine stock with 30 µL of a 1.0 M morpholine solution in DMSO (final morpholine concentration = 10 mM).
-
Causality: Using a 100-fold molar excess of morpholine establishes pseudo-first-order kinetics . Because the nucleophile concentration remains effectively constant throughout the reaction, the rate law simplifies to Rate=kobs[Pyrimidine] . This isolates the kinetic contribution of the pyrimidine's electronic structure. Morpholine is chosen as it is a moderate base, preventing the Single Electron Transfer (SET) side-reactions sometimes observed with highly basic alkoxides.
-
-
Spectral Monitoring: Monitor the reaction at 25 °C using a UV-Vis spectrophotometer, scanning from 220 nm to 350 nm every 30 seconds. Track the disappearance of the starting material peak (typically around 260-270 nm depending on the substituent).
-
System Validation (Isosbestic Points): Before extracting rate constants, verify the presence of sharp isosbestic points in the overlaid spectra.
-
Causality: This is the self-validating step. Clean isosbestic points prove that the reaction is a direct A→B transformation. If the isosbestic points drift, it indicates the buildup of a long-lived intermediate or a competing side reaction (e.g., hydrolysis), invalidating the kinetic run.
-
-
Data Extraction: Plot ln(Abst−Abs∞) versus time. The negative slope of the resulting linear regression yields the pseudo-first-order rate constant, kobs .
Self-Validating Experimental Workflow for Kinetic Profiling
Conclusion & Application in Drug Design
For drug development professionals, the choice of starting scaffold dictates the efficiency of the entire synthetic pipeline. While 4,6-dichloropyrimidine is highly reactive, it often suffers from poor regiocontrol and requires stringent conditions. Conversely, alkyl-substituted pyrimidines can be sluggish, requiring prolonged heating that may degrade sensitive functional groups.
4-Chloro-6-vinylpyrimidine bridges this gap. Its vinyl group acts as a kinetic accelerator through extended π -conjugation, stabilizing the transition state without overpowering the system inductively. Furthermore, post-SNAr functionalization, the retained vinyl group serves as a versatile handle for downstream modifications, such as cross-metathesis, epoxidation, or hydroboration, making it a superior bifunctional building block for complex library synthesis.
References
- Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: WuXi AppTec URL
- Title: A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution Source: BenchChem URL
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: Journal of the American Chemical Society (ACS Publications)
Safety & Regulatory Compliance
Personal protective equipment for handling 4-Chloro-6-vinylpyrimidine
Personal protective equipment for handling 4-Chloro-6-vinylpyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-vinylpyrimidine was not publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally related compounds, including other chlorinated pyrimidines and vinylpyridines. This information should be used as a starting point for a comprehensive, compound-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
Essential Safety and Handling Guide for 4-Chloro-6-vinylpyrimidine
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates like 4-Chloro-6-vinylpyrimidine is paramount for both personal safety and experimental integrity. This guide provides essential safety protocols, operational procedures, and disposal plans based on the known hazards of similar chemical structures.
Anticipated Hazard Profile
Based on analogous compounds, 4-Chloro-6-vinylpyrimidine is anticipated to be a hazardous substance. Key potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Flammability: May be a combustible liquid.[5]
These hazards necessitate stringent adherence to the following personal protective equipment (PPE), handling, and disposal protocols.
Part 1: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling 4-Chloro-6-vinylpyrimidine to prevent exposure through all potential routes.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation or burns and allows for safe removal of the outer glove if contaminated. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects against incidental skin contact and potential for combustion. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a certified chemical fume hood or if there is a risk of aerosolization.[1][6] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 4-Chloro-6-vinylpyrimidine.
Part 2: Operational and Disposal Plans
Safe handling and disposal are critical to mitigating the risks associated with 4-Chloro-6-vinylpyrimidine.
Safe Handling Procedures
-
Engineering Controls: All work with 4-Chloro-6-vinylpyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Preventing Ignition: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment when transferring large quantities.[2][7]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][3]
Emergency Response
In the event of an exposure or spill, immediate and correct action is crucial.
Caption: Waste disposal stream for 4-Chloro-6-vinylpyrimidine.
By adhering to these rigorous safety and handling protocols, you can minimize the risks associated with 4-Chloro-6-vinylpyrimidine and ensure a safe and productive research environment.
References
-
NextSDS. (n.d.). 4-chloro-6-methoxy-2-vinylpyrimidine — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). 4-chloro-6-(pyridin-4-yl)pyrimidine — Chemical Substance Information. Retrieved from [Link]
-
Scientific Polymer Products. (n.d.). 4-Vinylpyridine Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
